butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine: is an organic compound that features a butyl group attached to a pyrazole ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.
Amination: The resulting propyl-substituted pyrazole is further reacted with butylamine under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to a pyrazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazole ring can interact with active sites, while the butyl and propyl chains provide hydrophobic interactions that stabilize the binding.
Comparison with Similar Compounds
Similar Compounds
- Butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- Butyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
Butyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific propyl substitution, which can influence its reactivity and binding properties compared to other similar compounds. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H21N3 |
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Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-3-5-6-12-8-11-9-13-14(10-11)7-4-2/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
KPEIPJZUAYOQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CN(N=C1)CCC |
Origin of Product |
United States |
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